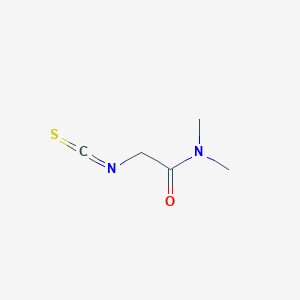
N-(pyridin-2-ylmethyl)pyridin-3-amine
説明
“N-(pyridin-2-ylmethyl)pyridin-3-amine” is an organic compound . It’s a derivative of pyridine, an aromatic heterocyclic organic compound.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, copper (II) complexes with multidentate ligands have been synthesized .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied . For example, a compound named “N-(Pyridin-3-ylmethyl)propan-2-amine” was found to have a molecular weight of 150.22 .科学的研究の応用
Coordination Polymers and Structures
N-(pyridin-2-ylmethyl)pyridin-3-amine is prominently used in constructing various coordination polymers, especially with silver(I) and mercury. These polymers demonstrate diverse structural motifs mediated by different metal-halide clusters and ligand conformations. For example, Zhang et al. (2013) synthesized helical silver(I) coordination polymers using this ligand, displaying significant luminescent properties at room temperature (Zhang et al., 2013). Similarly, Ye et al. (2016) focused on mercury supramolecular architectures constructed with this ligand, highlighting the role of non-covalent interactions and ligand conformations in the structural evolution of these complexes (Ye et al., 2016).
Catalytic Applications
In catalysis, derivatives of this compound are used as ligands to facilitate various chemical reactions. Wang et al. (2015) identified a derivative of this compound as an efficient ligand for copper-catalyzed amination of aryl iodides at room temperature (Wang et al., 2015). This discovery has implications for the development of more efficient and environmentally friendly catalytic processes.
Luminescent Properties
The luminescent properties of complexes containing this compound are also a significant area of research. Zhang et al. (2013) demonstrated that complexes containing this ligand exhibit distinct luminescent properties, which are influenced by factors such as the nature of inorganic anions present (Zhang et al., 2013). These properties make such complexes potential candidates for applications in luminescent materials.
Supramolecular Chemistry
The ligand's role in supramolecular chemistry is also noteworthy. Moon et al. (2014) investigated its use in creating helical silver(I) coordination polymers, emphasizing the importance of ligand conformation and metal-ligand interactions in developing supramolecular structures (Moon et al., 2014).
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQXGHMMBRMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294704 | |
| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227017-97-2 | |
| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227017-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(pyridin-2-ylmethyl)pyridin-3-amine contribute to the formation of helical structures in silver(I) coordination polymers?
A: this compound (L1) acts as a flexible unsymmetrical bis(pyridyl) ligand, providing two nitrogen donor atoms for coordination with silver(I) ions. [] This bridging action, combined with the ligand's flexibility, allows for the generation of helical chains in the resulting coordination polymers. Interestingly, L1 can adopt different conformations (cis-trans or trans-trans) within these structures, further influencing the helical arrangement. []
Q2: What is the influence of different counterions on the luminescent properties of coordination polymers incorporating this compound?
A: Research shows that the choice of counterion can significantly impact the solid-state luminescent properties of these coordination polymers. For instance, complexes containing perchlorate anions (ClO4-) exhibit stronger luminescence intensities compared to those with nitrate anions (NO3-). [] This difference highlights the role of counterions in influencing the electronic environment and energy transfer processes within the coordination framework, ultimately impacting luminescence.
Q3: Can this compound form coordination complexes with other metal ions besides silver(I)?
A: Yes, research demonstrates the ability of this compound to coordinate with other metal centers. For example, a study reports the formation of a binuclear complex with silver(I) where the ligand bridges two Ag(I) ions, creating a 16-membered cyclic dimer. [] This example illustrates the versatility of this compound in constructing diverse coordination architectures with different metal ions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

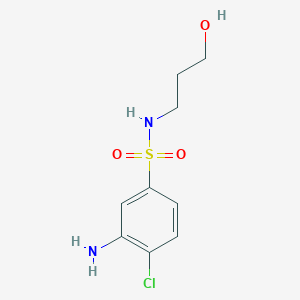
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
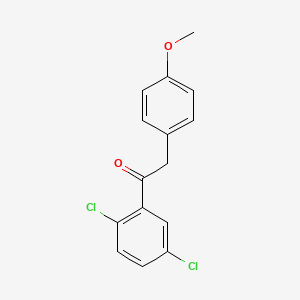
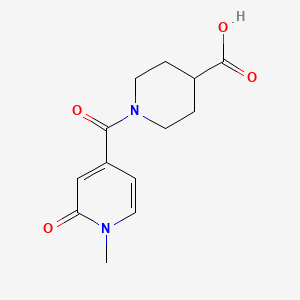
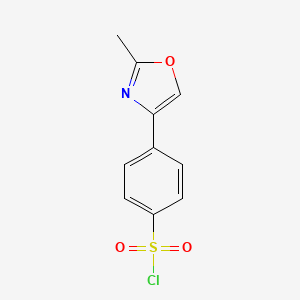
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)

